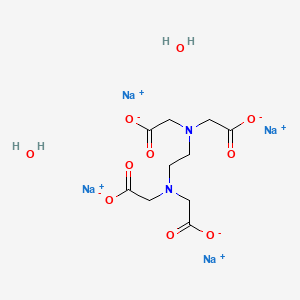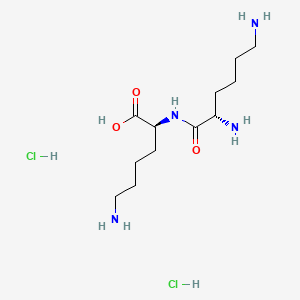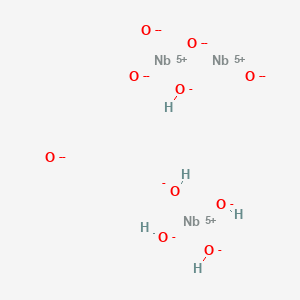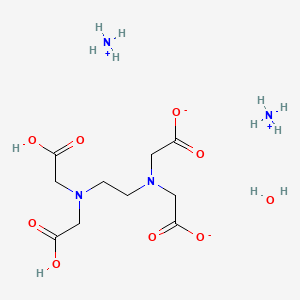
Ácido etilendiaminotetraacético sal tetrasódico dihidratado
Descripción general
Descripción
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate is a chemical compound widely known for its chelating properties. It is a salt of ethylenediaminetetraacetic acid and is commonly used in various industrial and scientific applications due to its ability to bind metal ions effectively .
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate primarily targets metal ions. It is a chelator of metal ions, forming an octahedral complex with divalent cations . This property allows it to interact with metal ions such as ferric, cupric, and manganic ions .
Mode of Action
The interaction of Ethylenediaminetetraacetic acid tetrasodium salt dihydrate with its targets involves the formation of chelate complexes. It acts as a chelator of the zinc ion in the active site of metalloproteases . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .
Biochemical Pathways
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate affects several biochemical pathways due to its chelating properties. It removes the undesirable effects of ferric, cupric, and manganic ions in bleaching . It prevents cellular division, chlorophyll synthesis, and algal biomass production . It can also be applied as a general inhibitor for all enzymes which require such metal cations to function .
Pharmacokinetics
Its solubility in water is reported to be 160 mg/ml , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of Ethylenediaminetetraacetic acid tetrasodium salt dihydrate’s action include the inhibition of metalloproteases and the prevention of cellular division, chlorophyll synthesis, and algal biomass production . It also has anticoagulant properties .
Action Environment
The action, efficacy, and stability of Ethylenediaminetetraacetic acid tetrasodium salt dihydrate can be influenced by environmental factors. For instance, the disodium salt of EDTA only dissolves when the pH-value is around 8.0 . This suggests that the compound’s action could be influenced by the pH of the environment.
Análisis Bioquímico
Biochemical Properties
Tetrasodium ethylenediaminetetraacetate dihydrate plays a crucial role in biochemical reactions by acting as a chelator of metal ions. It interacts with enzymes, proteins, and other biomolecules that require metal ions as cofactors. For instance, it inhibits metalloproteases by chelating the zinc ion in their active sites . Additionally, it can inhibit other metal ion-dependent proteases, such as calcium-dependent cysteine proteases . This chelation prevents the undesirable effects of metal ions, such as ferric, cupric, and manganic ions, in various biochemical processes .
Cellular Effects
Tetrasodium ethylenediaminetetraacetate dihydrate affects various types of cells and cellular processes. It prevents cellular division, chlorophyll synthesis, and algal biomass production by chelating essential metal ions . This compound also influences cell signaling pathways and gene expression by inhibiting enzymes that require divalent cations as cofactors . Furthermore, it has been used to isolate human endometrial stem cell/stromal cells from menstrual blood and to culture neural stem cells .
Molecular Mechanism
The molecular mechanism of tetrasodium ethylenediaminetetraacetate dihydrate involves its ability to chelate metal ions. By binding to metal ions such as zinc and calcium, it inhibits the activity of metalloproteases and other metal ion-dependent enzymes . This chelation disrupts the normal function of these enzymes, leading to changes in cellular processes and gene expression . Additionally, it can form complexes with metal ions, making them unavailable for biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrasodium ethylenediaminetetraacetate dihydrate can change over time. The stability and degradation of this compound are influenced by factors such as pH and temperature. Over time, it may degrade, leading to a decrease in its chelating ability . Long-term exposure to this compound can result in changes in cellular function, including alterations in enzyme activity and gene expression . In vitro and in vivo studies have shown that its effects can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of tetrasodium ethylenediaminetetraacetate dihydrate vary with different dosages in animal models. At low doses, it can effectively chelate metal ions and inhibit enzyme activity without causing significant toxicity . At high doses, it may lead to toxic or adverse effects, such as disruption of cellular processes and damage to tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired chelation effect without causing harm .
Metabolic Pathways
Tetrasodium ethylenediaminetetraacetate dihydrate is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity . By chelating these metal ions, it can affect metabolic flux and alter metabolite levels . This compound is particularly effective in inhibiting enzymes that require divalent cations, such as metalloproteases and calcium-dependent cysteine proteases .
Transport and Distribution
Within cells and tissues, tetrasodium ethylenediaminetetraacetate dihydrate is transported and distributed through interactions with transporters and binding proteins . It can localize to specific cellular compartments where metal ion chelation is required . The distribution of this compound is influenced by factors such as its solubility and the presence of metal ions . Its localization and accumulation can affect its chelating activity and overall function within the cell .
Subcellular Localization
Tetrasodium ethylenediaminetetraacetate dihydrate exhibits subcellular localization that is dependent on its interactions with metal ions and binding proteins . It can be directed to specific compartments or organelles where metal ion chelation is necessary . Targeting signals and post-translational modifications may play a role in its subcellular localization . The activity and function of this compound can be influenced by its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate is synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base. This reaction results in a white solid that is highly soluble in water .
Industrial Production Methods
The industrial production of tetrasodium ethylenediaminetetraacetate dihydrate typically involves the cyanomethylation of ethylene diamine with sodium cyanide and formaldehyde. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The compound is often used in aqueous solutions where it can effectively chelate metal ions. The pH of these solutions is usually maintained around 11.3 to ensure optimal chelation activity .
Major Products Formed
The major products formed from the reactions involving tetrasodium ethylenediaminetetraacetate dihydrate are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt dihydrate
- Ethylenediaminetetraacetic acid tetrasodium salt hydrate
- Ethylenediaminetetraacetic acid disodium salt solution
Uniqueness
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate is unique due to its high solubility in water and its ability to form highly stable metal complexes at a relatively high pH. This makes it particularly useful in applications where strong chelation is required under alkaline conditions .
Propiedades
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;2*1H2/q;4*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNLCYTMRMCGG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2Na4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058741 | |
| Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-23-1, 67401-50-7 | |
| Record name | Tetrasodium edetate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRASODIUM EDETATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JGX4KKZ4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)




